molecular formula C18H20O4 B15081658 Diethyl 2-(2-naphthylmethyl)malonate

Diethyl 2-(2-naphthylmethyl)malonate

Cat. No.: B15081658
M. Wt: 300.3 g/mol
InChI Key: ZFKCQMHNVLZQTM-UHFFFAOYSA-N
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Description

Diethyl 2-(2-naphthylmethyl)malonate is an organic compound with the molecular formula C18H20O4. It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a 2-naphthylmethyl group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-naphthylmethyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-naphthylmethyl)malonate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Solvents: Ethanol, tetrahydrofuran (THF).

    Heating: Hydrolysis and decarboxylation reactions typically require heating under reflux conditions.

Major Products

Scientific Research Applications

Diethyl 2-(2-naphthylmethyl)malonate is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(2-naphthylmethyl)malonate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions, forming new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: The parent compound, used in similar alkylation reactions.

    Diethyl 2-(benzyloxy)malonate: Another derivative with a benzyloxy group instead of a naphthylmethyl group.

    Diethyl 2-(2-methoxyphenoxy)malonate: A derivative with a methoxyphenoxy group.

Uniqueness

Diethyl 2-(2-naphthylmethyl)malonate is unique due to the presence of the 2-naphthylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity is required .

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

diethyl 2-(naphthalen-2-ylmethyl)propanedioate

InChI

InChI=1S/C18H20O4/c1-3-21-17(19)16(18(20)22-4-2)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,3-4,12H2,1-2H3

InChI Key

ZFKCQMHNVLZQTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)C(=O)OCC

Origin of Product

United States

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